![molecular formula C14H18Cl2N2O10 B577247 1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate CAS No. 10493-34-2](/img/structure/B577247.png)
1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate
Descripción general
Descripción
1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate is a chemical compound with the molecular formula C14H18Cl2N2O10. It is known for its unique structure, which includes two pyridinium rings connected by an ethylene bridge with oxymethylene linkages. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate typically involves the reaction of pyridine with ethylene glycol dichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with perchloric acid to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are carried out under controlled temperatures and may require catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce different reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate can be compared with other similar compounds, such as:
1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride: This compound has a similar structure but contains chloride ions instead of perchlorate ions.
1,1’-[Ethylenebis(oxymethylene)]dipyridinium dibromide: Similar to the dichloride, but with bromide ions.
1,1’-[Ethylenebis(oxymethylene)]dipyridinium diiodide: Contains iodide ions instead of perchlorate ions.
The uniqueness of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate lies in its specific chemical properties and reactivity, which make it suitable for certain applications that other similar compounds may not be able to achieve.
Propiedades
IUPAC Name |
1-[2-(pyridin-1-ium-1-ylmethoxy)ethoxymethyl]pyridin-1-ium;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.2ClHO4/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*2-1(3,4)5/h1-10H,11-14H2;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHIOADNZXKFI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)COCCOC[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909273 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxymethylene)]di(pyridin-1-ium) diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-34-2 | |
| Record name | 1,1'-(Ethylenebis(oxymethylene))dipyridinium diperchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxymethylene)]di(pyridin-1-ium) diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[ethylenebis(oxymethylene)]dipyridinium diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


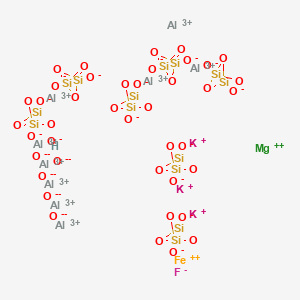
![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)
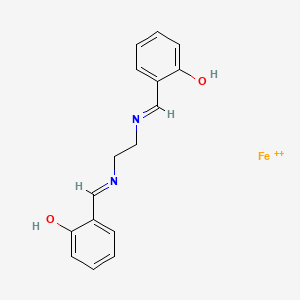
![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)

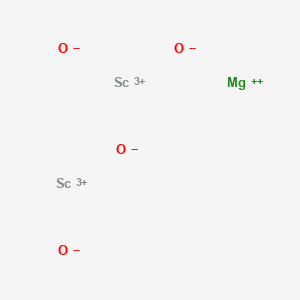
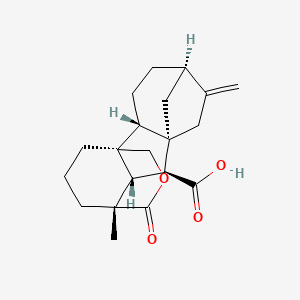
![7H-[1,3]Thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B577174.png)

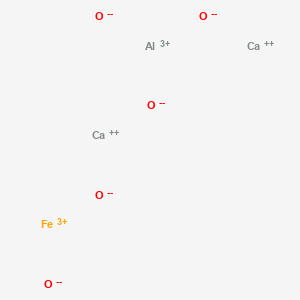
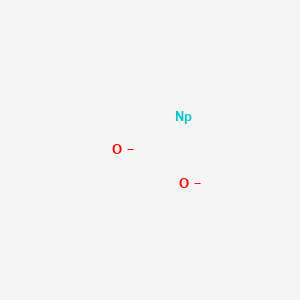
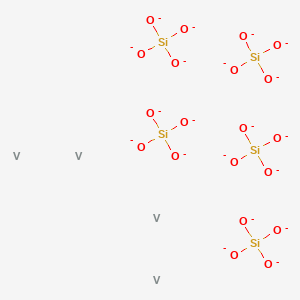
![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)
